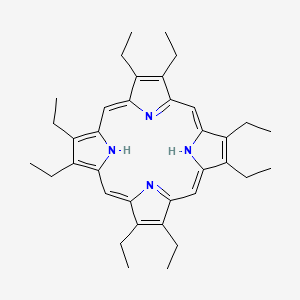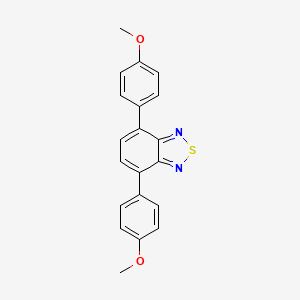
4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by its unique structure, which includes two methoxyphenyl groups attached to a benzo[c][1,2,5]thiadiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene . The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a dihydrothiadiazole.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidepressant activities
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole varies depending on its application:
Fluorescent Probes: The compound acts as a fluorophore, emitting light upon excitation due to its conjugated structure.
Therapeutic Agents: In the context of antidepressant activity, it has been shown to inhibit monoamine oxidase A (MAO-A) and interact with serotonergic pathways.
Organic Electronics: Functions as an electron acceptor in organic electronic devices, facilitating charge transfer and improving device performance.
Comparison with Similar Compounds
4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole can be compared with other benzo[c][1,2,5]thiadiazole derivatives, such as:
4,7-bis(4-aminophenyl)benzo[c][1,2,5]thiadiazole: Similar structure but with amino groups instead of methoxy groups, leading to different electronic properties and reactivity.
4,7-bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole: Bromine atoms provide sites for further functionalization through cross-coupling reactions.
4,7-bis(4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole: Contains thioether linkages, which can influence its solubility and electronic properties.
The uniqueness of 4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole lies in its combination of methoxy groups and the benzo[c][1,2,5]thiadiazole core, which imparts specific photophysical and electronic properties that are valuable in various applications .
Properties
CAS No. |
503862-08-6 |
|---|---|
Molecular Formula |
C20H16N2O2S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4,7-bis(4-methoxyphenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C20H16N2O2S/c1-23-15-7-3-13(4-8-15)17-11-12-18(20-19(17)21-25-22-20)14-5-9-16(24-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
RVIBWUAMGUFQMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



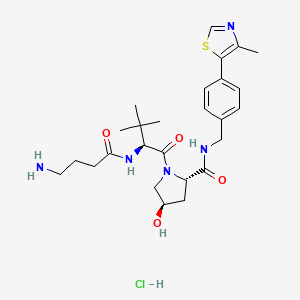
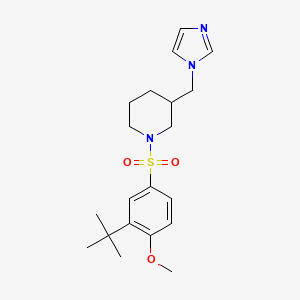

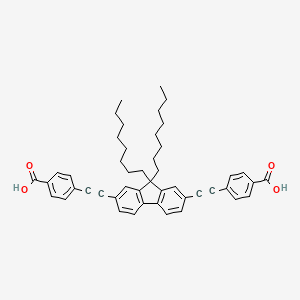

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
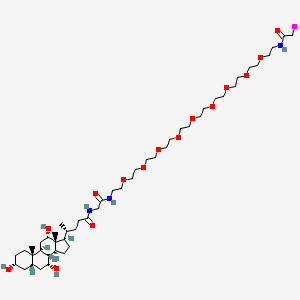
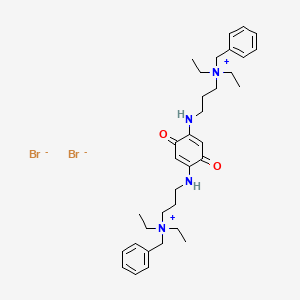
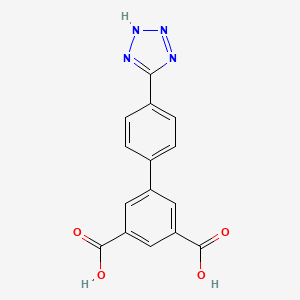


![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)
